(E)-N-ethoxy-1-pyridin-3-ylmethanimine
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Overview
Description
(E)-N-ethoxy-1-pyridin-3-ylmethanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of an ethoxy group attached to the nitrogen atom and a pyridinyl group attached to the carbon atom of the imine. The (E)-configuration indicates that the ethoxy and pyridinyl groups are on opposite sides of the double bond, which can influence the compound’s reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-ethoxy-1-pyridin-3-ylmethanimine typically involves the condensation of an aldehyde with an amine. One common method is the reaction of pyridine-3-carbaldehyde with ethoxyamine under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as distillation, crystallization, or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-ethoxy-1-pyridin-3-ylmethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted imines depending on the nucleophile used.
Scientific Research Applications
(E)-N-ethoxy-1-pyridin-3-ylmethanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-N-ethoxy-1-pyridin-3-ylmethanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The pyridinyl group may also interact with aromatic residues in proteins, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-ethoxy-1-pyridin-2-ylmethanimine
- N-ethoxy-1-pyridin-4-ylmethanimine
- N-methoxy-1-pyridin-3-ylmethanimine
Uniqueness
(E)-N-ethoxy-1-pyridin-3-ylmethanimine is unique due to its specific (E)-configuration and the position of the pyridinyl group, which can influence its reactivity and interaction with biological targets. This configuration may result in different biological activities and chemical properties compared to its isomers or analogs.
Properties
IUPAC Name |
(E)-N-ethoxy-1-pyridin-3-ylmethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-10-7-8-4-3-5-9-6-8/h3-7H,2H2,1H3/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUVXWLTTPBQBS-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=CC1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C/C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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